molecular formula C20H19ClN2O B1147641 N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide

货号: B1147641
分子量: 338.8 g/mol
InChI 键: XXSIYNJKCPZOFQ-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity: N-[(2S)-Butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide (CAS: 205934-46-9) is a chiral isoquinoline carboxamide derivative with the molecular formula C₂₁H₂₁ClN₂O and a molecular weight of 352.857 g/mol . Its structure features a 2-chlorophenyl group at the 1-position of the isoquinoline core and an N-methyl-N-(2S-butan-2-yl) carboxamide substituent at the 3-position. The stereochemistry at the sec-butyl group (2S configuration) distinguishes it from its enantiomer, (R)-PK11195, a well-characterized ligand for the Translocator Protein (TSPO) .

Biological Relevance: This compound is structurally related to (R)-PK11195, a prototypical TSPO ligand used in positron emission tomography (PET) imaging to assess neuroinflammation and mitochondrial dysfunction in neurodegenerative diseases and cancer . TSPO, located on the outer mitochondrial membrane, regulates cholesterol transport and oxidative metabolism .

属性

IUPAC Name

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSIYNJKCPZOFQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

合成路线和反应条件

(R)-(-)-N-去甲基-PK 11195 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括:

    异喹啉核心形成: 这通常通过 Pictet-Spengler 反应来实现,其中醛与胺反应形成异喹啉环。

    氯苯基的引入: 此步骤涉及使用氯苯基衍生物,其通过亲核取代反应引入。

    N-去甲基化: 最后一步涉及从氮原子去除甲基,这可以通过使用各种去甲基化剂来实现。

工业生产方法

(R)-(-)-N-去甲基-PK 11195 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用连续流动反应器和自动化合成系统以确保高收率和纯度。

化学反应分析

反应类型

(R)-(-)-N-去甲基-PK 11195 经历了几种类型的化学反应,包括:

    氧化: 此反应涉及添加氧或去除氢。常见的氧化剂包括高锰酸钾和三氧化铬。

    还原: 此反应涉及添加氢或去除氧。常见的还原剂包括氢化铝锂和硼氢化钠。

    取代: 此反应涉及用另一个官能团取代一个官能团。

常见试剂和条件

    氧化: 酸性条件下的高锰酸钾。

    还原: 无水乙醚中的氢化铝锂。

    取代: 碱存在下的卤素。

形成的主要产物

从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。例如,(R)-(-)-N-去甲基-PK 11195 的氧化可以导致羧酸的形成,而还原可以生成胺 .

科学研究应用

(R)-(-)-N-去甲基-PK 11195 具有多种科学研究应用,包括:

    化学: 用作 PET 研究中放射性配体的合成前体。

    生物学: 用于研究周围苯二氮卓受体在各种生物过程中的作用。

    医学: 研究其在神经退行性疾病和炎症中的潜在治疗应用。

    工业: 用于生产用于诊断成像的放射性配体

作用机制

(R)-(-)-N-去甲基-PK 11195 通过与周围苯二氮卓受体结合来发挥其作用。这些受体参与多种细胞过程,包括线粒体功能的调节和活性氧的产生。通过与这些受体结合,(R)-(-)-N-去甲基-PK 11195 可以调节这些过程,从而导致其观察到的生物效应 .

相似化合物的比较

Comparison with Similar Compounds

Key Structural and Functional Analogues :

The compound is compared below with structurally related TSPO ligands and enantiomers, emphasizing differences in stereochemistry, binding affinity, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features TSPO Binding Affinity (Ki) Selectivity Over CBR¹ Applications References
N-[(2S)-Butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide C₂₁H₂₁ClN₂O 352.857 2S-sec-butyl, 2-chlorophenyl, isoquinoline core Not explicitly reported² Not reported Research ligand (potential TSPO studies)
(R)-PK11195 C₂₁H₂₁ClN₂O 352.857 2R-sec-butyl, 2-chlorophenyl, isoquinoline core 1.6–4.7 nM (rat tissues) >1,000-fold Gold-standard PET tracer for TSPO
DPA-714 C₂₀H₂₄FN₃O₂ 381.43 Pyrazolo[1,5-a]pyrimidine core, fluoroethoxy 7.0 nM (human TSPO) >500-fold PET imaging of glioma and neuroinflammation
SSR180575 C₁₉H₁₇ClN₂O₃ 364.81 Chlorophenyl, pyridazinoindole scaffold 0.8 nM (rat heart) >300-fold Preclinical TSPO modulation studies
(S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide C₁₈H₂₀N₂O 280.36 Tetrahydroisoquinoline, benzyl group Not applicable N/A Structural studies (crystallography)

¹CBR = Central Benzodiazepine Receptor.

Critical Analysis :

Enantiomeric Differences: The (2S)-enantiomer and (R)-PK11195 share identical molecular formulas but differ in stereochemistry. (R)-PK11195 exhibits nanomolar TSPO affinity (Ki ~1.6–4.7 nM) and is widely used in PET imaging . its enantiomers) .

Structural Analogues: DPA-714: A pyrazolo-pyrimidine derivative with improved selectivity and pharmacokinetics over PK11195, enabling enhanced PET signal-to-noise ratios in glioma imaging . SSR180575: A pyridazinoindole-based ligand with sub-nanomolar TSPO affinity, demonstrating structural diversification strategies to optimize binding and metabolic stability .

Functional Comparisons: While PK11195 derivatives primarily target TSPO, compounds like (S)-N-benzyl-tetrahydroisoquinoline-carboxamide () lack TSPO activity, highlighting the importance of the isoquinoline core and substituent positioning for receptor engagement.

Clinical and Research Utility: (R)-PK11195 remains a benchmark for TSPO ligand development despite limitations like high plasma protein binding and nonspecific uptake . Newer ligands (e.g., DPA-714) address these issues but require further validation in human studies.

生物活性

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide, also known as a derivative of isoquinoline, has garnered attention due to its biological activity, particularly in relation to peripheral benzodiazepine receptors (PBRs). This compound is significant in various biological processes, including inflammation and neurodegeneration, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
IUPAC Name This compound
Molecular Formula C20H19ClN2O
Molecular Weight 348.83 g/mol
InChI Key InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14...

The compound exhibits a complex structure that contributes to its interaction with biological targets, particularly receptors involved in neurological functions.

Peripheral Benzodiazepine Receptor Interaction

This compound is primarily studied for its role as a ligand for peripheral benzodiazepine receptors (PBRs). PBRs are implicated in various physiological and pathological processes, including:

  • Neuroprotection : The compound has shown potential in protecting neuronal cells from degeneration.
  • Anti-inflammatory Effects : It may modulate inflammatory responses, which is critical in conditions such as neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound. For instance:

  • Neuroprotection Studies : In vitro experiments demonstrated that the compound could reduce apoptosis in neuronal cell lines exposed to neurotoxic agents. This suggests a protective mechanism against neurodegeneration.
    • Study Reference : Research indicated that treatment with this compound resulted in a significant decrease in markers of oxidative stress in neuronal cells .
  • Inflammation Modulation : Another study explored the effects of this compound on inflammatory cytokine release in microglial cells. Results showed that it inhibited the release of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
    • Study Reference : The compound was found to downregulate TNF-alpha and IL-6 production in activated microglia .

Comparative Biological Activity Table

The following table summarizes the biological activities of this compound compared to other known compounds targeting PBRs:

Compound NameNeuroprotective ActivityAnti-inflammatory ActivityReference
N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)...HighModerate
PK11195ModerateHigh
DiazepamLowLow

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。